

Spectral Analysis of 4-Acetamido-3-chlorobenzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetamido-3-chlorobenzenesulfonyl chloride

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This technical guide provides an in-depth analysis of the spectral characteristics of **4-Acetamido-3-chlorobenzenesulfonyl chloride**, a key intermediate in the synthesis of various pharmaceuticals. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive framework for the characterization of this compound. Detailed experimental protocols and visual representations of the analytical workflow and molecular structure are included to support researchers in their synthetic and analytical endeavors.

Molecular Structure and Predicted Spectral Data

4-Acetamido-3-chlorobenzenesulfonyl chloride ($C_8H_7Cl_2NO_3S$) is a substituted aromatic compound with a molecular weight of 268.12 g/mol. [1] The spectral data presented below are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetamido methyl protons, and the amide proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------|-----------------------------------|--------------|---------------------------|
| H-2 | ~ 8.1 | d | ~ 2.0 |
| H-5 | ~ 7.8 | dd | ~ 8.5, 2.0 |
| H-6 | ~ 8.4 | d | ~ 8.5 |
| NH | ~ 10.5 | s | - |
| CH ₃ | ~ 2.2 | s | - |

¹³C NMR (Carbon NMR) Data (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|-------------------|-----------------------------------|
| C=O | ~ 169 |
| C-4 | ~ 138 |
| C-1 | ~ 137 |
| C-3 | ~ 132 |
| C-5 | ~ 129 |
| C-2 | ~ 127 |
| C-6 | ~ 122 |
| CH ₃ | ~ 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands (Predicted)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm ⁻¹) |
|------------------|-----------------------|--|
| N-H (Amide) | Stretching | ~ 3300 |
| C-H (Aromatic) | Stretching | ~ 3100-3000 |
| C=O (Amide I) | Stretching | ~ 1680 |
| N-H (Amide II) | Bending | ~ 1530 |
| S=O (Sulfonyl) | Asymmetric Stretching | ~ 1380 |
| S=O (Sulfonyl) | Symmetric Stretching | ~ 1180 |
| S-Cl | Stretching | ~ 600-500 |
| C-Cl | Stretching | ~ 800-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

| Ion | Predicted m/z | Description |
|----------------|---------------|--|
| $[M]^+$ | 267/269/271 | Molecular ion peak with isotopic pattern for two chlorine atoms. |
| $[M-SO_2Cl]^+$ | 168/170 | Loss of the sulfonyl chloride group. |
| $[M-Cl]^+$ | 232/234 | Loss of a chlorine atom. |
| $[CH_3CO]^+$ | 43 | Acetyl cation. |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of solid organic compounds like **4-Acetamido-3-chlorobenzenesulfonyl chloride**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of the solid sample for 1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak.

IR Spectroscopy (FT-IR)

KBr Pellet Method:

- Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
- Transfer the mixture to a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
- Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

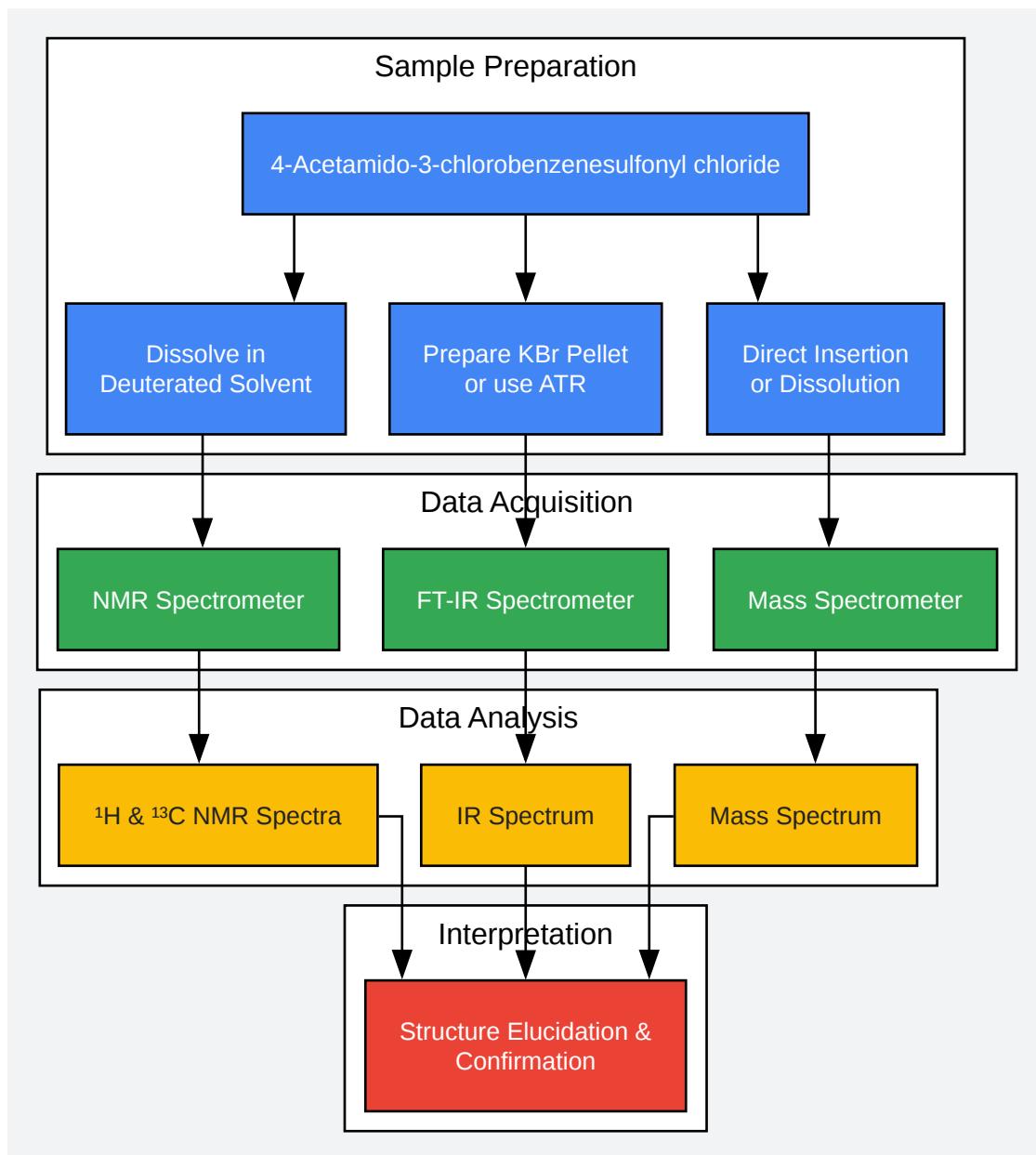
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
- For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[3]

Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- The detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the spectral analysis and the molecular structure of the target compound.



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Caption: Workflow for the spectral analysis of **4-Acetamido-3-chlorobenzenesulfonyl chloride**.

Caption: Molecular structure of **4-Acetamido-3-chlorobenzenesulfonyl chloride** with atom numbering.

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